molecular formula C17H20N2OS2 B2475674 (Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one CAS No. 881569-20-6

(Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2475674
CAS No.: 881569-20-6
M. Wt: 332.48
InChI Key: WPKWHDNYIVYAIV-GDNBJRDFSA-N
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Description

(Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one (CAS 881569-20-6) is a specialized rhodanine derivative supplied for research applications in drug discovery and material science . This compound features a 1,3-thiazolidin-4-one core scaffold, which provides a versatile platform for diverse chemical transformations, and its specific 5Z-configuration along with cyclopentyl and 2,4-dimethylphenylaminomethylene substituents influence its solubility and reactivity profile . Rhodanine-based compounds, particularly those with the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, are widely investigated as potent inhibitors of tyrosinase, a key enzyme in melanin production, suggesting potential applications in the development of anti-melanogenesis agents . The molecular formula of the compound is C17H20N2OS2, and it has a molecular weight of 332.48 g/mol . Its predicted density is 1.29±0.1 g/cm³ at 20 °C, and it has a calculated Topological Polar Surface Area of 93.2 Ų . Researchers value this chemical building block for its potential in designing novel bioactive molecules. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclopentyl-5-[(2,4-dimethylphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-11-7-8-14(12(2)9-11)18-10-15-16(20)19(17(21)22-15)13-5-3-4-6-13/h7-10,13,20H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROKAXPZUZLYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(N(C(=S)S2)C3CCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Biochemical Pathways

Similar compounds have been found to block the biosynthesis of certain bacterial lipids, suggesting that this compound might also interfere with lipid biosynthesis or other related pathways.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied and found to be in adequate consent with the pharmacological screening results. This suggests that the compound might have favorable ADME properties that contribute to its bioavailability.

Result of Action

Similar compounds have shown promising cytotoxic activity against human breast cancer cell line (mcf-7) with various concentrations. This suggests that the compound might also have cytotoxic effects on certain cancer cells.

Biological Activity

(Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of dermatology and oncology. This article aims to summarize its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with cyclopentyl and dimethylphenyl substituents. Its structure contributes to its interactions with biological targets, influencing its pharmacological properties.

Research indicates that this compound exhibits significant tyrosinase inhibitory activity , which is crucial for its potential use in treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting this enzyme can reduce melanin synthesis.

Tyrosinase Inhibition

In vitro studies have demonstrated that the compound effectively inhibits tyrosinase activity:

  • IC50 Values : The compound has shown IC50 values comparable to or lower than known inhibitors like kojic acid. For instance, one analog demonstrated an IC50 of 1.03 µM against mushroom tyrosinase, significantly outperforming kojic acid (IC50 = 25.26 µM) .

Antioxidant Activity

In addition to tyrosinase inhibition, this compound exhibits strong antioxidant properties . This activity is crucial for mitigating oxidative stress-related skin conditions:

  • Radical Scavenging : The compound effectively reduces reactive oxygen species (ROS), contributing to its anti-melanogenic effects .

Cytotoxicity Studies

Cytotoxicity assessments in B16F10 murine melanoma cells revealed that the compound does not exhibit significant cytotoxic effects at lower concentrations (≤20 µM). However, some analogs showed concentration-dependent cytotoxicity at higher doses . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of related thiazolidinone compounds:

  • Inhibition of Melanin Production : Studies indicated that compounds similar to this compound significantly reduced melanin production in B16F10 cells through tyrosinase inhibition .
  • Antioxidant Efficacy : The antioxidant capacity was evaluated using various assays, confirming that these compounds effectively scavenge free radicals and reduce oxidative stress markers .
  • Comparative Analysis : In comparative studies with other known inhibitors, the thiazolidinone derivatives showcased superior efficacy in both tyrosinase inhibition and antioxidant activities .

Summary of Biological Activities

Activity TypeMechanismIC50 ValueReference
Tyrosinase InhibitionCompetitive inhibition of enzyme activity1.03 µM
Antioxidant ActivityScavenging ROS and reducing oxidative stressNot specified
CytotoxicityLow cytotoxicity at therapeutic concentrations>20 µM

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazolidinone compounds, including (Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one, exhibit significant inhibitory effects on tumor cell proliferation. For instance, a related compound was shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in cancer progression. The most potent derivative demonstrated an IC50_{50} value of 0.07 µM against this enzyme, suggesting a strong potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Thiazolidinone derivatives have been investigated for their ability to act against various bacterial and fungal strains. The presence of the thiazolidinone core enhances lipophilicity, facilitating cellular uptake and increasing bioactivity against pathogens . Compounds with similar structures have been reported to exhibit dual antimicrobial and anticancer properties, making them attractive candidates for further exploration .

Case Studies

  • Inhibition of Tumor Cell Proliferation :
    • A study demonstrated that thiazolidinone derivatives significantly inhibited the proliferation of various cancer cell lines. The results indicated that structural modifications could enhance potency and selectivity against specific cancer types .
  • Antimicrobial Efficacy :
    • Experimental evaluations showed that thiazolidinone compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship studies revealed that substituents on the thiazolidinone core could be optimized for improved antimicrobial activity .

Future Prospects

The ongoing research into this compound suggests several avenues for future investigation:

  • Optimization of Structure : Further modifications to enhance selectivity and potency against targeted cancer types or specific microbial strains.
  • Combination Therapies : Exploring the compound's efficacy in combination with existing therapies to improve treatment outcomes in resistant cancer forms or infections.
  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate pharmacokinetics, safety profiles, and therapeutic windows.

Chemical Reactions Analysis

Thione (C=S) Group

The thione sulfur exhibits nucleophilic reactivity:

  • Oxidation : Susceptible to oxidation by m-chloroperbenzoic acid (mCPBA), yielding sulfoxide or sulfone derivatives .

Exocyclic Double Bond

The α,β-unsaturated system participates in:

  • Cycloadditions : Acts as a dipolarophile in 1,3-dipolar cycloadditions with diazo compounds .

  • Hydrogenation : Catalytic hydrogenation reduces the double bond, yielding saturated thiazolidinone derivatives (potential pro-drug forms) .

Substituent-Driven Reactions

  • Cyclopentyl Group : Enhances lipophilicity, influencing solubility and metabolic stability.

  • 2,4-Dimethylphenyl Group : Steric hindrance limits electrophilic substitution but allows for Schiff base formation with amines .

Derivative Formation and Biological Relevance

Derivatives are synthesized to optimize bioactivity:

Table 1: Key Derivatives and Their Activities

Derivative ModificationBiological ActivityIC₅₀ (Tyrosinase Inhibition)
5-(4-Hydroxybenzylidene) analogAnti-melanogenesis1.03 µM
Ethylsulfenium salt intermediatePrecursor for kinase inhibitorsN/A
Sulfoxide derivativeEnhanced antioxidant capacityNot reported
  • Kinase Inhibition : Ethylsulfenium intermediates are used to develop CK2 inhibitors (e.g., pyrazolopyrimidines) .

  • Antioxidant Effects : Radical scavenging and ROS reduction correlate with thione and conjugated double bond redox activity .

Stability and Reaction Conditions

  • Acid Stability : Stable under acetic acid reflux (pH ~2–4) .

  • Base Sensitivity : Hydrolyzes in alkaline conditions to form 4-imino intermediates .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Mechanistic Insights from Kinetic Studies

  • Tyrosinase Inhibition : Competitive (binding active site) or non-competitive (allosteric) modes are observed, depending on substituents .

  • Docking Results : Strong binding affinity (-8.5 to -9.2 kcal/mol) to tyrosinase active site via H-bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its cyclopentyl and 2,4-dimethylphenylamino substituents. Comparable analogs include:

(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-one Analogs: These feature phenylamino groups at position 2 and benzylidene substituents at position 2.

(Z)-5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one : Substituted with a benzo[b]thiophene moiety, this compound exhibits higher aromaticity and molecular weight (277.39 g/mol), which may improve π-π stacking interactions but reduce membrane permeability compared to the target compound’s dimethylphenyl group .

(Z)-3-Cyclopentyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: Shares the cyclopentyl group but replaces the dimethylphenylamino with a trimethoxyphenyl group.

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Bulky substituents like cyclopentyl may reduce metabolic degradation by cytochrome P450 enzymes, extending half-life relative to simpler phenyl-substituted analogs .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

BaseSolventReaction TimeYield (%)Source
NaOAcGlacial acetic acid7 h85
NaOHEthanol6 h78

Basic: How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Methodological Answer:
The Z-configuration is validated using:

NMR Spectroscopy :

  • ¹H NMR : Coupling constants (J) between the thiazolidinone proton and benzylidene proton (typically J < 10 Hz for Z-isomers).
  • NOE experiments : Spatial proximity of the cyclopentyl and 2,4-dimethylphenyl groups .

IR Spectroscopy :

  • Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=S (1150–1250 cm⁻¹) confirm structural integrity .

Advanced: How can reaction yields be optimized when varying substituents on the thiazolidinone core?

Methodological Answer:
Yield optimization depends on:

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient arylidene derivatives .

Base Strength : Stronger bases (e.g., KOH) improve deprotonation but may lead to side reactions; weaker bases (e.g., NaOAc) are preferable for sensitive substrates .

Temperature Control : Prolonged reflux (>8 hours) risks decomposition, while shorter durations (<5 hours) may result in incomplete reactions.

Key Consideration : Substituents like electron-withdrawing groups (e.g., -NO₂) reduce reactivity, requiring longer reaction times, while electron-donating groups (e.g., -OCH₃) accelerate condensation .

Advanced: How should researchers address contradictory bioactivity data arising from structural variations?

Methodological Answer:
Contradictions often stem from substituent effects on target interactions. A systematic approach includes:

Comparative SAR Studies :

  • Test analogs with modified arylidene/cyclopentyl groups (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to identify pharmacophore requirements .

Binding Assays :

  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with targets like hemoglobin subunits (observed in related thioxothiazolidinones) .

Example : Azo-linked thiazolidinones (e.g., compound 18 in ) show enhanced antibacterial activity compared to non-azo derivatives, highlighting the role of π-π stacking in target binding.

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., hemoglobin subunits, DNA topoisomerases).
  • Validate docking results with MD simulations (e.g., GROMACS) to assess stability over 50–100 ns trajectories .

QSAR Modeling :

  • Correlate electrostatic potential maps (generated via DFT calculations) with bioactivity data to identify critical substituent parameters .

Case Study : Docking of a cyclopropane-thiazolidinone hybrid (compound 6 in ) revealed hydrogen bonding with DNA base pairs, explaining its intercalation activity.

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

HPLC-MS :

  • Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.

Elemental Analysis :

  • Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How do reaction mechanisms differ when synthesizing Z-isomers versus E-isomers?

Methodological Answer:

Kinetic vs. Thermodynamic Control :

  • Z-isomers form under kinetic control (shorter reaction times, lower temps).
  • E-isomers dominate with prolonged heating due to thermodynamic stability .

Steric Effects :

  • Bulky substituents (e.g., cyclopentyl) favor Z-configuration by hindering rotation .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

Antioxidant Additives :

  • Add 0.1% BHT or ascorbic acid to ethanolic stock solutions.

Storage Conditions :

  • Use amber vials under nitrogen at –20°C to prevent light/oxygen-induced degradation .

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